molecular formula C25H50O4 B8271563 Glyceryl behenate CAS No. 6916-74-1

Glyceryl behenate

Cat. No.: B8271563
CAS No.: 6916-74-1
M. Wt: 414.7 g/mol
InChI Key: OKMWKBLSFKFYGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl behenate is typically synthesized through the esterification of behenic acid with glycerol. The process involves the following steps :

    Addition of Behenic Acid and Glycerol: Behenic acid and glycerol are added to a reactor and thoroughly stirred.

    Dehydration and Esterification: The mixture is directly heated to induce a dehydration and esterification reaction.

    Decolorization: Active carbon is added for decolorization, and the mixture is filtered while hot.

    Crystallization and Drying: Purified water is added, and the mixture is cooled for crystallization. The product is then centrifuged, dried, and crushed to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often exceeding 89% . The absence of catalysts like sulfuric acid or p-toluene sulfonic acid makes the process environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Glyceryl behenate primarily undergoes esterification reactions. It is stable under normal conditions and does not readily participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions:

    Esterification: Behenic acid and glycerol are the primary reagents.

    Decolorization: Active carbon is used for decolorization.

Major Products: The major product formed from the esterification reaction is this compound, predominantly glyceryl dibehenate .

Scientific Research Applications

Glyceryl behenate has a wide range of applications in scientific research :

    Chemistry: It is used as a matrix-forming agent in the preparation of sustained-release tablets and as a lubricant in oral solid dosage formulations.

    Biology: this compound is used in the encapsulation of various drugs, including retinoids, for controlled release.

    Medicine: It is a key ingredient in lipidic nanoparticles, such as solid lipid nanoparticles and nanostructured lipid carriers, which are used for drug delivery.

    Industry: In the cosmetics industry, it serves as an emollient and emulsifying agent, enhancing the texture and stability of skincare products.

Mechanism of Action

Glyceryl behenate works by altering the interfacial tension between droplets of water or hydrophilic molecules and lipid droplets . This property makes it an effective emulsifying agent, allowing it to stabilize emulsions in cosmetic and pharmaceutical formulations. In drug delivery systems, it forms a lipid matrix that controls the release of active pharmaceutical ingredients.

Comparison with Similar Compounds

  • Glyceryl monostearate
  • Glyceryl monolaurate
  • Glyceryl monopalmitate

Comparison: Glyceryl behenate is unique due to its longer fatty acid chain (behenic acid) compared to other glyceryl esters like glyceryl monostearate or glyceryl monolaurate . This longer chain contributes to its superior emollient properties and its effectiveness in forming stable emulsions. Additionally, this compound’s ability to form lipidic nanoparticles makes it particularly valuable in advanced drug delivery systems .

Properties

IUPAC Name

2,3-dihydroxypropyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMWKBLSFKFYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015809
Record name 1-Monobehenoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30233-64-8, 77538-19-3, 6916-74-1
Record name Glyceryl monobehenate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl behenate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanoic acid, monoester with 1,2,3-propanetriol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Monobehenoylglycerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosanoic acid, ester with 1,2,3-propanetriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Docosanoic acid, monoester with glycerol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERYL MONOBEHENATE
Source FDA Global Substance Registration System (GSRS)
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Record name Glyceryl behenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032296
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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